molecular formula C14H18INO4 B581947 Boc-2-Iodo-D-Phenylalanine CAS No. 478183-64-1

Boc-2-Iodo-D-Phenylalanine

Cat. No. B581947
CAS RN: 478183-64-1
M. Wt: 391.205
InChI Key: CAPUJMUOMAUNOD-LLVKDONJSA-N
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Description

Boc-2-Iodo-D-Phenylalanine is a chemical compound with the CAS Number: 478183-64-1 . It has a molecular weight of 391.21 and its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid .


Molecular Structure Analysis

The molecular formula of Boc-2-Iodo-D-Phenylalanine is C14H18INO4 . The InChI code for this compound is 1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .


Physical And Chemical Properties Analysis

Boc-2-Iodo-D-Phenylalanine has a melting point of 155-161°C . It should be stored at 0-8°C .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS)

Boc-2-Iodo-D-Phenylalanine serves as a valuable building block in peptide synthesis. Its N-Boc (tert-butoxycarbonyl) protection group ensures stability during the synthetic process. Researchers commonly employ it in SPPS, where it facilitates the stepwise assembly of peptides on solid supports .

Fluorinated Amino Acids and Drug Development

Fluorinated phenylalanines, including Boc-2-Iodo-D-Phenylalanine, have garnered significant attention in drug research. Here’s why:

Pharmaceutical Intermediates

Boc-2-Iodo-D-Phenylalanine serves as a pharmaceutical intermediate. Researchers utilize it in the synthesis of more complex molecules .

Chemical Biology and Proteomics

Researchers explore Boc-2-Iodo-D-Phenylalanine’s interactions with proteins, peptides, and other biomolecules. Its unique properties make it a valuable tool for studying biological processes .

Light-Sensitive Compounds

Due to its light sensitivity, Boc-2-Iodo-D-Phenylalanine finds applications in photochemical studies and photopharmacology .

Engineering Controls and Safety Considerations

When handling Boc-2-Iodo-D-Phenylalanine, strict safety precautions are essential. Well-designed engineering controls protect workers from hazards .

Safety and Hazards

The safety data sheet for Boc-2-Iodo-D-Phenylalanine suggests that it should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be used .

properties

IUPAC Name

(2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPUJMUOMAUNOD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205395
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-Iodo-D-Phenylalanine

CAS RN

478183-64-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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